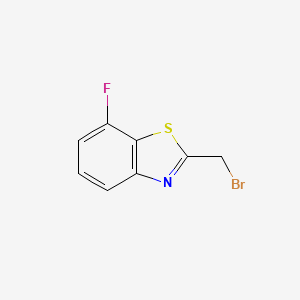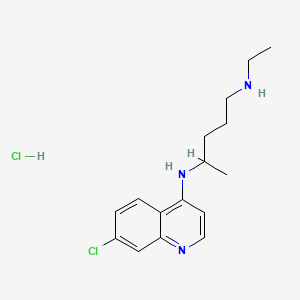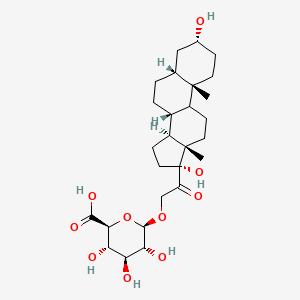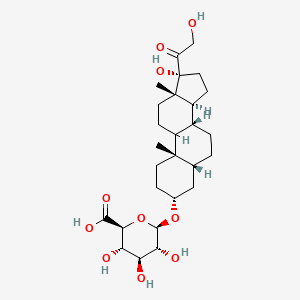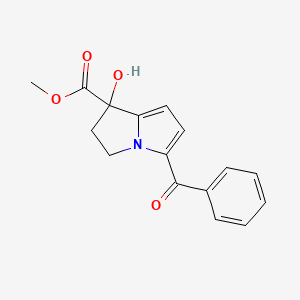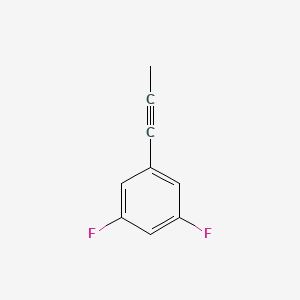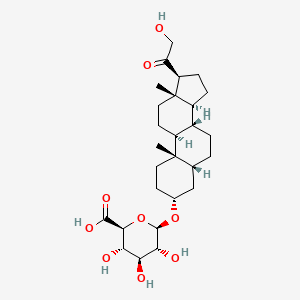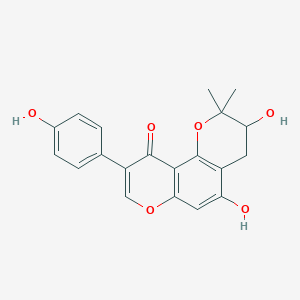
Erythrinin G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Erythrinin G is characterized by a molecular weight of 354.35 g/mol . The chemical name of this compound is (3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one .Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 354.35 g/mol . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Aplicaciones Científicas De Investigación
Phytoestrogen Properties : Erythroidine alkaloids, similar to Erythrinin G, from Erythrina poeppigiana have been identified as a novel class of phytoestrogens. They exhibit estrogenic properties in various test systems, including receptor binding affinity and gene expression studies, suggesting potential use in gynecological remedies (Djiogue et al., 2014).
Anti-Diabetic Effects : Erythritol, a compound related to this compound, has been shown to reduce small intestinal glucose absorption and improve glucose tolerance in diabetic rats, indicating its potential as a dietary supplement for managing hyperglycemia (Chukwuma et al., 2018).
Metabolic Disorder Management : Erythritol has also been found to ameliorate small intestinal inflammation induced by high-fat diets and improve glucose tolerance, suggesting its usefulness in managing obesity and diabetes-related conditions (Kawano et al., 2021).
Antioxidant Activity : Erythrina × neillii polyphenolics, which may include compounds similar to this compound, have shown significant antioxidant activity. This suggests potential applications in managing oxidative stress-related diseases (Gabr et al., 2019).
Biotechnological Applications : Erythritol, a four-carbon polyol, is a biological sweetener with applications in food and pharmaceutical industries. It is produced by microbial methods, indicating its potential for large-scale industrial applications (Moon et al., 2010).
Traditional Medicine Uses : Erythrina subumbrans, a plant that may contain this compound-like compounds, has been used traditionally for treating various medical conditions like coughs, worms, and fever, indicating its broad pharmacological potential (Ganesh & Vijey Aanandhi, 2020).
Antihypertensive and Antidiabetic Activities : Erythrina senegalensis has shown antihypertensive and antidiabetic activities in diabetic hypertensive rats, suggesting its possible use in cardiovascular and diabetes treatment (Bilanda et al., 2020).
Mecanismo De Acción
Erythrina alkaloids have been found to exhibit a variety of biological activities. For instance, they have been reported to have curare-like neuromuscular blocking activities Curare is a drug that blocks the transmission of nerve impulses to the muscles, causing paralysis
One study on erythraline, another erythrina alkaloid, found that after an intravenous dose of 1mg/kg in rats, the elimination half-life was 442 minutes, the total clearance was 421 ml/min/kg, and the volume of distribution was 2085 ml/kg .
Análisis Bioquímico
Cellular Effects
Other compounds from the Erythrina genus have shown inhibitory effects on cells, causing DNA damage, apoptosis through mitochondrial dysfunction, and cell-cycle arrest at the S phase in a dose-dependent manner .
Metabolic Pathways
Flavonoids are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-20(2)16(23)7-12-14(22)8-15-17(19(12)26-20)18(24)13(9-25-15)10-3-5-11(21)6-4-10/h3-6,8-9,16,21-23H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVFEMFAVPWVDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC2=C(O1)C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
